molecular formula C13H15ClO3 B3024468 2'-Chloro-3-(1,3-dioxan-2-yl)propiophenone CAS No. 898785-82-5

2'-Chloro-3-(1,3-dioxan-2-yl)propiophenone

Cat. No.: B3024468
CAS No.: 898785-82-5
M. Wt: 254.71 g/mol
InChI Key: NMDVBXJEPRLUFG-UHFFFAOYSA-N
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Description

2’-Chloro-3-(1,3-dioxan-2-yl)propiophenone is an organic compound with the molecular formula C13H15ClO3 It is a derivative of propiophenone, featuring a chloro substituent on the phenyl ring and a 1,3-dioxane ring attached to the propiophenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Chloro-3-(1,3-dioxan-2-yl)propiophenone typically involves the reaction of 2-chlorobenzaldehyde with 1,3-dioxane-2-methanol in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an intermediate, which is then subjected to further reaction conditions to yield the final product .

Industrial Production Methods

Industrial production of 2’-Chloro-3-(1,3-dioxan-2-yl)propiophenone may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2’-Chloro-3-(1,3-dioxan-2-yl)propiophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2’-Chloro-3-(1,3-dioxan-2-yl)propiophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2’-Chloro-3-(1,3-dioxan-2-yl)propiophenone involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the modulation of enzyme activity, receptor binding, or interference with cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 2’-Chloro-4’,5’-difluoro-3-(1,3-dioxan-2-yl)propiophenone
  • 2’,3’-Dichloro-3-(1,3-dioxan-2-yl)propiophenone
  • 2’,4’-Dichloro-3-(1,3-dioxan-2-yl)propiophenone

Uniqueness

2’-Chloro-3-(1,3-dioxan-2-yl)propiophenone is unique due to the presence of both a chloro substituent and a 1,3-dioxane ring, which confer distinct chemical and physical properties.

Properties

IUPAC Name

1-(2-chlorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClO3/c14-11-5-2-1-4-10(11)12(15)6-7-13-16-8-3-9-17-13/h1-2,4-5,13H,3,6-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMDVBXJEPRLUFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(OC1)CCC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20645917
Record name 1-(2-Chlorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898785-82-5
Record name 1-(2-Chlorophenyl)-3-(1,3-dioxan-2-yl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898785-82-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Chlorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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